molecular formula C12H2Cl8O B12692077 2,2',3,4,4',5,6,6'-Octachlorodiphenyl ether CAS No. 157683-76-6

2,2',3,4,4',5,6,6'-Octachlorodiphenyl ether

Cat. No.: B12692077
CAS No.: 157683-76-6
M. Wt: 445.8 g/mol
InChI Key: FOTAEIZNNOYBMU-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H2Cl8O. It is a persistent organic pollutant known for its environmental persistence and potential toxic effects.

Preparation Methods

2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether can be synthesized through the condensation of chlorophenols with chlorobenzenes. One common method involves the pyrolysis of pentachlorophenol (PCP) and hexachlorobenzene (HCB) at elevated temperatures. The reaction typically occurs at temperatures around 340°C to 450°C, leading to the formation of various chlorinated diphenyl ethers, including 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether . Industrial production methods often involve similar high-temperature reactions under controlled conditions to ensure the desired product yield and purity.

Chemical Reactions Analysis

2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can lead to the dechlorination of the compound, forming less chlorinated diphenyl ethers.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Activation of AhR can lead to altered gene expression, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, the compound can interfere with hormone signaling pathways, particularly those involving thyroid hormones and sex steroids .

Comparison with Similar Compounds

2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls in terms of its structure and properties. Some similar compounds include:

    2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether: Another PCDE with a similar structure but different chlorine substitution pattern.

    2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl: A PCB with a similar degree of chlorination but lacking the ether linkage.

    Decachlorodiphenyl ether: A fully chlorinated diphenyl ether with higher chlorine content.

The uniqueness of 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects .

Properties

CAS No.

157683-76-6

Molecular Formula

C12H2Cl8O

Molecular Weight

445.8 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,4,6-trichlorophenoxy)benzene

InChI

InChI=1S/C12H2Cl8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H

InChI Key

FOTAEIZNNOYBMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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